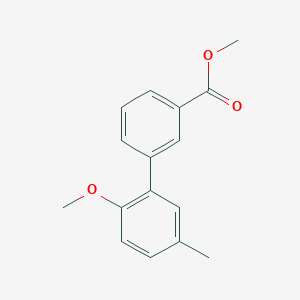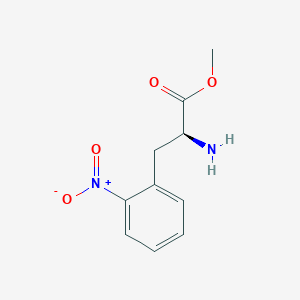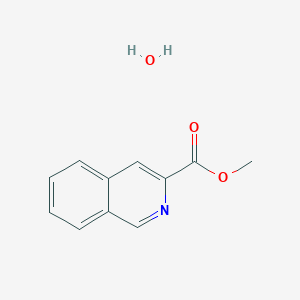
Hydrate methyl isoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrate methyl isoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family, which is known for its diverse biological activities and applications in various fields. Isoquinoline derivatives are significant due to their presence in many natural alkaloids and their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydrate methyl isoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials, leading to isoquinoline derivatives through cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, providing a more environmentally friendly approach .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: Hydrate methyl isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Hydrate methyl isoquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of hydrate methyl isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 3-isoquinolinecarboxylate: A closely related compound with similar chemical properties and applications.
Isoquinoline N-oxide: An oxidized derivative with distinct reactivity and biological activity.
Quinoline derivatives: Compounds with a similar heterocyclic structure but different substitution patterns and biological activities.
Uniqueness: Hydrate methyl isoquinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties. Its hydrate form also influences its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl isoquinoline-3-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.H2O/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-7H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTRAFPYSAGRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=N1.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820735-12-3 |
Source


|
| Record name | 3-Isoquinolinecarboxylic acid, methyl ester, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
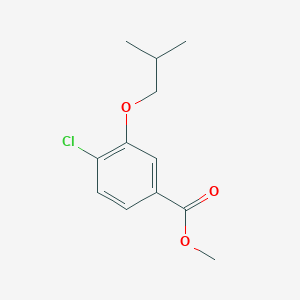
![Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate](/img/structure/B7962139.png)
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoate](/img/structure/B7962143.png)
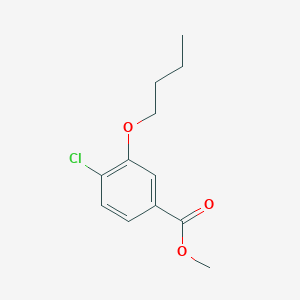
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate](/img/structure/B7962148.png)
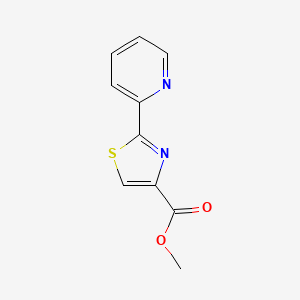
![Methyl (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7962165.png)
![Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate](/img/structure/B7962173.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate](/img/structure/B7962189.png)
![Methyl (2S,3S)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7962192.png)
![Methyl 2-[4-(1-{4-[(1-methoxy-2-methyl-1-oxobutan-2-YL)oxy]phenyl}cyclohexyl)phenoxy]-2-methylbutanoate](/img/structure/B7962201.png)
